molecular formula C22H23N5O5 B2695820 N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1351642-85-7

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Katalognummer: B2695820
CAS-Nummer: 1351642-85-7
Molekulargewicht: 437.456
InChI-Schlüssel: JGZIXVCLBYSVFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperazine core substituted with a furan-2-carbonyl group and a phenyl ring connected via a carbonyl group. The phenyl ring is further linked to a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide moiety. This structure combines a heterocyclic piperazine with a substituted pyrazole, designed to optimize interactions with biological targets such as neurotensin receptors (NTS1/NTS2), as seen in related compounds .

Eigenschaften

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-25-14-17(20(24-25)31-2)19(28)23-16-7-5-15(6-8-16)21(29)26-9-11-27(12-10-26)22(30)18-4-3-13-32-18/h3-8,13-14H,9-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZIXVCLBYSVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride. This intermediate is then reacted with piperazine to form the furan-2-carbonyl piperazine derivative. The next step involves the acylation of this derivative with 4-aminobenzoyl chloride to obtain the key intermediate, which is then coupled with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: N-substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its inhibition of acetylcholinesterase is achieved by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations

The table below highlights key structural differences among related compounds:

Compound Name Piperazine Substituent Pyrazole/Carboxamide Substituents Molecular Weight (g/mol) Key Features
Target Compound Furan-2-carbonyl 3-Methoxy, 1-methyl ~465.4 Balanced lipophilicity; methoxy enhances solubility
4-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide () Furan-2-carbonyl 4-Methoxyphenyl 329.35 Simpler structure; lacks pyrazole, reducing steric bulk
4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide () Pyrazole-3-carbonyl 4-Chlorophenyl, 4-fluorophenyl, 4-cyanophenyl ~549.9 Electron-withdrawing groups (Cl, F, CN) increase receptor affinity
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () Ethyl 4-Chlorophenyl 297.8 Smaller size; ethyl group may improve metabolic stability
Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate () Quinolinyl 2,6-Dimethoxyphenyl ~453.9 Bulky quinolinyl group enhances aromatic interactions

Physicochemical Properties

  • Solubility : The 3-methoxy group in the target compound improves aqueous solubility compared to purely hydrophobic derivatives (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ) .
  • Lipophilicity : The furan-2-carbonyl group reduces logP compared to trifluoromethylphenyl -substituted analogs (e.g., compounds in ), which have higher membrane permeability .

Biologische Aktivität

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C23H24N4O4\text{C}_{23}\text{H}_{24}\text{N}_{4}\text{O}_{4}

This structure includes a pyrazole ring, a piperazine moiety, and a furan-2-carbonyl group, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, with findings suggesting potential applications in anti-inflammatory, anticancer, and antimicrobial therapies.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A recent study reported that certain pyrazole derivatives demonstrated IC50 values as low as 44.81 μg/mL against COX-2, indicating strong anti-inflammatory potential .

CompoundIC50 (μg/mL)COX Selectivity
Pyrazole Derivative A44.81High
Pyrazole Derivative B55.65Moderate

2. Anticancer Activity

The compound's structural similarities to known anticancer agents suggest it may inhibit tumor growth. A study on related pyrazole compounds revealed significant antiproliferative effects against various cancer cell lines, with some derivatives showing promising results in inhibiting cell proliferation .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial effects of this compound indicate potential efficacy against bacterial strains. The presence of the furan and piperazine groups is hypothesized to enhance membrane permeability, making these compounds effective against bacterial infections.

The mechanisms through which N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the promising nature of pyrazole derivatives:

  • In Vivo Studies : In animal models, pyrazole derivatives exhibited significant reductions in tumor size when administered at specific dosages.
  • Clinical Trials : Early-phase clinical trials have shown that compounds with similar structures can effectively reduce symptoms in patients with chronic inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:

  • Step 1: React 4-aminophenyl derivatives with activated furan-2-carbonyl chloride under inert conditions (e.g., N₂ atmosphere) in dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Step 2: Piperazine-carboxamide formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) at 0–25°C .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield Optimization: Adjust stoichiometric ratios (1.2:1 for acyl chloride to amine) and monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify piperazine ring conformation, furan/pyrazole substituents, and absence of unreacted intermediates (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography: Resolve 3D conformation, particularly for piperazine-carboxamide torsion angles, to validate spatial orientation .
  • HPLC-PDA: Purity assessment using reverse-phase C18 columns (UV detection at 254 nm) .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition: Use fluorescence polarization assays for kinases or GPCRs (e.g., cAMP accumulation assays for dopamine D3 receptor binding, IC₅₀ calculations) .
  • Cell Viability: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure and dose-response curves (1 nM–100 μM) .
  • Antimicrobial Screening: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified furan (e.g., thiophene replacement) or pyrazole (e.g., methoxy → ethoxy) groups .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Tyr365 in dopamine D3 receptors) .
  • Activity Cliffs: Compare IC₅₀ values of analogs to pinpoint substituents causing >10-fold activity changes (e.g., 2-methoxy vs. 2,3-dichloro phenylpiperazine derivatives) .

Q. How can contradictory results between in vitro and in vivo efficacy data be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess bioavailability (oral vs. IP administration), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays) .
  • Metabolite Identification: Use LC-MS/MS to detect active/degradation products (e.g., piperazine ring oxidation) .
  • Species-Specific Differences: Compare rodent vs. human liver microsome metabolism rates to explain efficacy gaps .

Q. What computational strategies predict target selectivity and off-target interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to assess binding stability and residue interactions .
  • Off-Target Screening: Use SwissTargetPrediction or SEA databases to rank potential off-targets (e.g., serotonin 5-HT₂A receptors) .
  • Machine Learning: Train Random Forest models on ChEMBL bioactivity data to prioritize analogs with predicted selectivity ratios >50 .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across different studies?

Methodological Answer:

  • Assay Standardization: Validate protocols using reference inhibitors (e.g., haloperidol for dopamine receptors) and control for buffer pH/temperature variations .
  • Data Normalization: Express activity as % inhibition relative to positive/negative controls to minimize inter-lab variability .
  • Meta-Analysis: Apply weighted Z-scores to aggregate data from ≥3 independent studies, excluding outliers with Grubbs’ test (α=0.05) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.